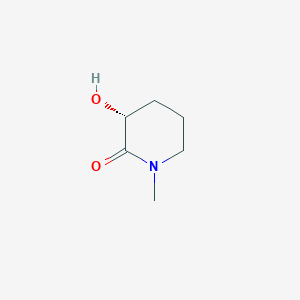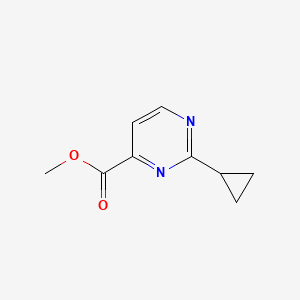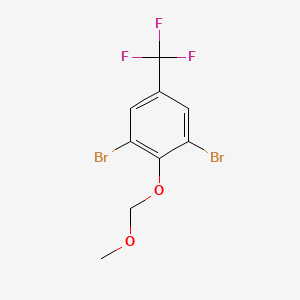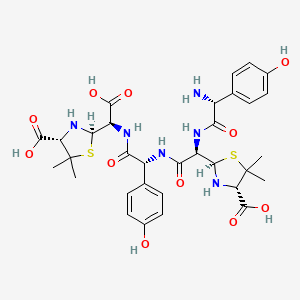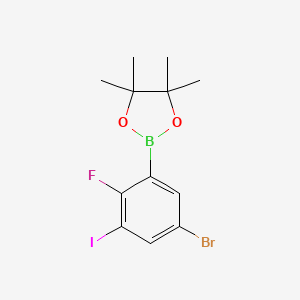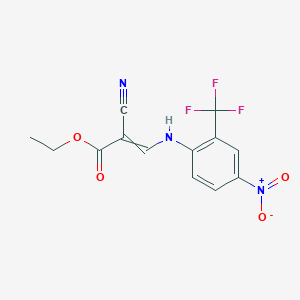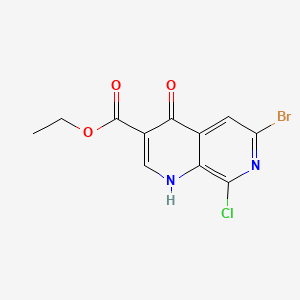
Ethyl 6-bromo-8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a naphthyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a naphthyridine precursor, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Ethyl 6-bromo-8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine and chlorine atoms can be reduced to hydrogen, leading to dehalogenation.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with new functional groups replacing the halogens.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 6-bromo-8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Ethyl 6-bromo-8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with a fluorine atom instead of a hydroxyl group.
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate: Similar but with a quinoline ring system instead of naphthyridine.
Ethyl 6-bromo-4-chloro-7-fluoro-1,7-naphthyridine-3-carboxylate: Similar but with a fluorine atom instead of a hydroxyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
属性
分子式 |
C11H8BrClN2O3 |
|---|---|
分子量 |
331.55 g/mol |
IUPAC 名称 |
ethyl 6-bromo-8-chloro-4-oxo-1H-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8BrClN2O3/c1-2-18-11(17)6-4-14-8-5(9(6)16)3-7(12)15-10(8)13/h3-4H,2H2,1H3,(H,14,16) |
InChI 键 |
WXJGUXOCJNQBMX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(N=C(C=C2C1=O)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


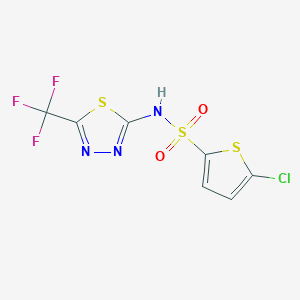
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
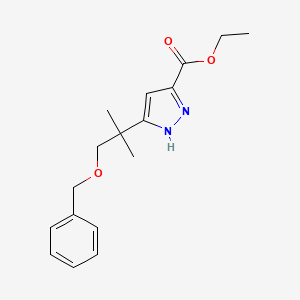

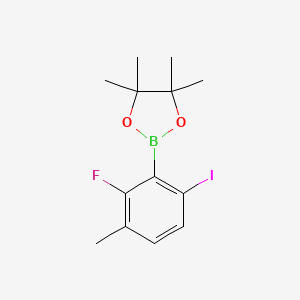
![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
